molecular formula C25H23N3O4 B6577330 2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol CAS No. 877779-91-4

2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol

Cat. No.: B6577330
CAS No.: 877779-91-4
M. Wt: 429.5 g/mol
InChI Key: IEOBKZPMGMGKFK-UHFFFAOYSA-N
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Description

This diaryl pyrimidine derivative features a central pyrimidine ring with an amino group at position 2, a 2-methoxyphenoxy substituent at position 5, and a phenol group at position 4 substituted with a (2-methylphenyl)methoxy moiety. The molecule’s design shares similarities with other pyrimidine-based inhibitors and receptor antagonists, emphasizing its role in structure-activity relationship (SAR) studies .

Properties

IUPAC Name

2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-16-7-3-4-8-17(16)15-31-18-11-12-19(20(29)13-18)24-23(14-27-25(26)28-24)32-22-10-6-5-9-21(22)30-2/h3-14,29H,15H2,1-2H3,(H2,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOBKZPMGMGKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC=C3OC4=CC=CC=C4OC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol , with CAS Number 898924-51-1 , is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H25N3O4C_{26}H_{25}N_{3}O_{4}, with a molecular weight of 443.5 g/mol . The structure features a pyrimidine core substituted with various aromatic groups, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of multiple functional groups allows it to engage in various interactions, including:

  • Hydrogen bonding
  • Hydrophobic interactions
  • π-π stacking

These interactions can lead to the modulation of enzyme activity or receptor signaling pathways, potentially resulting in therapeutic effects.

Antioxidant Properties

Research has indicated that compounds similar to 2-methoxyphenols exhibit significant antioxidant properties. For instance, studies on related compounds have demonstrated their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders .

COX Inhibition

The compound's structural similarity to known COX inhibitors suggests potential anti-inflammatory properties. A study investigating 2-methoxyphenols found that many exhibited selective inhibition of COX-2, an enzyme implicated in inflammation and pain pathways . This positions the compound as a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Cytotoxicity Studies

Cytotoxicity assays have shown that related compounds can exert selective cytotoxic effects on cancer cell lines while sparing normal cells. For example, certain methoxyphenols demonstrated significant cytotoxicity against human tumor cell lines, indicating potential use in cancer therapy .

Comparative Biological Activity Table

Activity Compound IC50 (µM) Remarks
Antioxidant2-Methoxyphenol15Effective radical scavenger
COX-2 InhibitionDehydrodiisoeugenol10Potent selective inhibitor
CytotoxicityCurcumin5Strong activity against cancer cells
Cytotoxicity2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5...TBDFurther studies needed for specific IC50 values

Case Studies and Research Findings

  • Study on Antioxidant Capacity : A quantitative structure-activity relationship (QSAR) study highlighted the antioxidant capacity of methoxyphenols. The findings suggested a correlation between molecular structure and biological activity, reinforcing the importance of structural features in determining efficacy .
  • COX Inhibition Study : Research focused on the COX inhibitory effects of various methoxyphenols found that specific substitutions on the aromatic rings enhanced inhibitory potency. The study provided insights into designing more effective anti-inflammatory agents based on the compound's structure .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of similar compounds on a range of cancer cell lines. Results indicated selective toxicity towards tumor cells while maintaining low toxicity in normal cells, suggesting therapeutic potential in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity is influenced by substituents on the pyrimidine core and phenol ring. Key analogues include:

Compound Name / ID Pyrimidine-5 Substituent Phenol Substituent Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound: 2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol 2-Methoxyphenoxy (2-Methylphenyl)methoxy ~440–450 (estimated) Not explicitly reported; inferred potential for viral or tubulin inhibition
AP-NP (2-(2-amino-5-(naphthalen-2-yl)pyrimidin-4-yl)phenol) Naphthalen-2-yl Phenol (unsubstituted) 359.4 Binds hACE2-S interface (ΔG = -8.5 kcal/mol); SARS-CoV-2 entry inhibition candidate
AP-4-Me-Ph (2-(2-amino-5-(p-tolyl)pyrimidin-4-yl)phenol) p-Tolyl Phenol (unsubstituted) 307.4 Targets SARS-CoV-2 S2 domain (ΔG = -8.2 kcal/mol); blocks virion internalization
Compound 97 (2-(2-amino-5-(1-ethyl-1H-indol-5-yl)pyrimidin-4-yl)phenol) 1-Ethylindol-5-yl Phenol (unsubstituted) 361.4 Tubulin polymerization inhibitor (IC₅₀ = 0.79 μM); antiproliferative activity (IC₅₀ = 16–62 nM)
2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol 4-Methoxyphenyl, 6-methyl (4-Fluorophenyl)methoxy 431.5 No activity reported; structural similarity suggests possible kinase/tubulin modulation
2-[2-amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol 4-Chlorophenyl, 6-methyl (3-Chlorophenyl)methoxy 447.9 Higher lipophilicity (Cl substituents); potential cytotoxicity

Key Findings

Substituent Position and Binding Affinity: The 2-methoxyphenoxy group in the target compound introduces steric and electronic effects distinct from p-tolyl (AP-4-Me-Ph) or naphthyl (AP-NP). The ortho-methoxy group may enhance hydrogen bonding with viral or cellular targets compared to para-substituted analogues .

Therapeutic Implications: AP-NP and AP-4-Me-Ph demonstrate SARS-CoV-2 inhibition by targeting distinct spike protein domains (S1 vs. S2), suggesting the target compound’s 2-methoxyphenoxy group could similarly disrupt viral entry . Tubulin inhibitors like compound 97 highlight the pyrimidine scaffold’s versatility. The target’s (2-methylphenyl)methoxy group may optimize interactions with tubulin’s colchicine-binding site, though this requires validation .

Pharmacokinetic Considerations :

  • The target compound’s rotatable bonds (6) and polar surface area (~90.5 Ų) (similar to ) suggest moderate oral bioavailability, comparable to bosentan (), a pyrimidine-based endothelin antagonist .

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